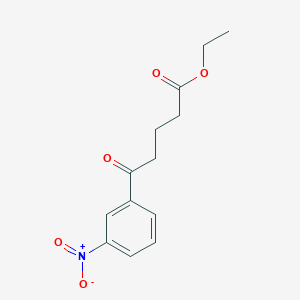
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is an organic compound with the molecular formula C14H15F3O . It is used in research and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
The molecular weight of Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is 256.26 g/mol. Other physical and chemical properties such as boiling point and density are not specified in the available resources.Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various pharmacologically active molecules. Its trifluorophenyl group is particularly interesting due to its ability to improve the metabolic stability and binding affinity of potential drug candidates .
Agriculture
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone may find applications in the development of agrochemicals. The trifluorophenyl moiety is known to confer herbicidal and fungicidal properties when incorporated into appropriate frameworks .
Material Science
In material science, this ketone could be used in the synthesis of novel polymers or coatings. The presence of fluorine atoms could impart unique properties such as resistance to solvents and chemicals .
Environmental Science
This compound could be used in environmental science research to study the degradation of fluorinated organic compounds in the environment and their potential impact on ecosystems .
Analytical Chemistry
In analytical chemistry, Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone can serve as a standard or reagent in chromatographic methods for the detection of similar organic compounds .
Biochemistry
The ketone may be involved in studies related to enzyme-substrate interactions, especially in enzymes that target ketone or aromatic substrates. Its unique structure could help in understanding the specificity and mechanism of enzyme action .
Pharmacology
Pharmacologically, it could be explored for its potential therapeutic effects. The trifluorophenyl group often plays a role in the pharmacokinetics of drugs, affecting their absorption, distribution, metabolism, and excretion .
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-11-7-9(8-12(16)14(11)17)5-6-13(18)10-3-1-2-4-10/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCNRZYPDOCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645041 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone | |
CAS RN |
898778-75-1 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














